molecular formula C21H17F3N2O2S B6546851 N-[2-(methylsulfanyl)phenyl]-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946255-60-3

N-[2-(methylsulfanyl)phenyl]-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6546851
CAS No.: 946255-60-3
M. Wt: 418.4 g/mol
InChI Key: QFTWFPOHARCAPG-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,4-dihydropyridine, which is a class of compounds that have diverse pharmaceutical applications . The trifluoromethyl group (-CF3) is a common functional group in many pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the dihydropyridine ring, possibly through a Hantzsch dihydropyridine synthesis or a similar method. The trifluoromethyl group could be introduced using a suitable trifluoromethylation reagent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the dihydropyridine ring, with the trifluoromethyl group attached to one of the phenyl rings. The exact structure would depend on the positions of the various substituents on the rings .


Chemical Reactions Analysis

As a dihydropyridine derivative, this compound could potentially undergo a variety of chemical reactions. These could include oxidation to the corresponding pyridine, reduction of the carbonyl group, or various substitutions on the phenyl rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the trifluoromethyl group could increase its lipophilicity, which could affect its absorption and distribution in the body .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many dihydropyridine derivatives are used as calcium channel blockers in the treatment of hypertension . The trifluoromethyl group can also influence the biological activity of a compound .

Safety and Hazards

The safety and hazards of this compound would need to be determined through specific toxicological studies. As with any new compound, appropriate precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential uses, particularly in the pharmaceutical or agrochemical industries. This could involve in-depth studies of its biological activity, pharmacokinetics, and toxicity .

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2S/c1-29-18-7-3-2-6-17(18)25-19(27)16-5-4-12-26(20(16)28)13-14-8-10-15(11-9-14)21(22,23)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTWFPOHARCAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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